Methyl 2,3,4-trimethoxybenzoate
Overview
Description
Methyl 2,3,4-trimethoxybenzoate is a chemical compound with the molecular formula C11H14O5 . It is a natural product found in various organisms .
Synthesis Analysis
Methyl 2,3,4-trimethoxybenzoate can be synthesized from pyrogallol by methylation with dimethyl carbonate, bromination with NBS and cyanidation with CuCN to give 2,3,4-trimethoxybenzonitrile, followed by hydrolysis . Another method involves synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid. The method comprises esterification of gallic acid and methanol under the catalytic action of sulfuric acid to generate methyl gallate, carrying out methylation reaction on the methyl gallate and methyl chloride gas at 20-60 DEG C, and preparing the methyl 3,4,5-trimethoxybenzoate .Molecular Structure Analysis
The crystal structure of Methyl 2,3,4-trimethoxybenzoate has been determined by X-ray single crystal diffraction . The three-dimensional crystal packing structures of the compound are consolidated by a combination of van der Waals forces and weak directional hydrogen bonds .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Methyl 2,3,4-trimethoxybenzoate .Physical And Chemical Properties Analysis
Methyl 2,3,4-trimethoxybenzoate is a white to beige fine crystalline powder . The melting point is 62.3–63.5 °C .Scientific Research Applications
Synthesis Techniques
- Methyl 2,3,4-trimethoxybenzoate and its derivatives are synthesized through various chemical processes. One method involves synthesizing from 2,3,4-trihydroxybenzoic acid by methylation, hydrolysis, acidification, and purification, achieving a product purity of 99.54% by HPLC (Lin, 2008).
- Another approach uses pyrogallol as a starting material, going through processes like methylation with dimethyl carbonate and bromination, to eventually synthesize 2,3,4-trimethoxybenzoic acid (Zhao Tian-sheng, 2010).
Chemical Properties and Reactions
- The preparation of methyl 3,4,5-trimethoxybenzoate from gallic acid, utilizing methylation and esteration in the presence of inorganic carrier agents, results in a yield of 87.2% (Jia, 2002).
- The compound's pharmacological properties, such as its tranquillizing and analgesic effects, have been explored in derivatives like 3:4:5-trimethoxybenzamides, which have shown considerable effects in these areas (Vargha et al., 1962).
Biological and Environmental Interactions
- Certain bacteria, like Pseudomonas putida, can metabolize 3,4,5-trimethoxybenzoic acid, leading to the production of substances like methanol. This showcases the compound's potential role in biological and environmental processes (Donnelly & Dagley, 1980).
- Investigations into the formation of 3,4,5-trimethoxyphenyllithium suggest its utility in introducing the trimethoxyphenyl substituent in various naturalproducts through carbon-carbon bond formation. This method has been proven to be straightforward and effective for incorporating this unit (Hoye & Kaese, 1982).
Structural and Thermal Analysis
- The crystal structures of derivatives like methyl 3,4,5-trimethoxybenzoate have been analyzed, revealing insights into their molecular configurations and the interactions within their crystal packing structures (Fotie et al., 2014).
- The thermal properties of light lanthanide 2,3,4-trimethoxybenzoates were studied, showing the formation of compounds with a metal to ligand ratio of 1:3, providing valuable information on their stability and thermal behavior (Ferenc et al., 1999).
Pharmacological Synthesis and Applications
- The synthesis of specific bioactive metabolites of pharmaceutical compounds, such as Trimebutine Maleate, has been achieved using Methyl 2,3,4-trimethoxybenzoate. This process is crucial for pharmacokinetic and bioequivalence studies (Martin et al., 2000).
Environmental Degradation Studies
- Studies on the degradation mechanisms of polymers using Methyl 2,3,4-trimethoxybenzoate model oligomers provide insights into the stability and decomposition patterns of these materials (Hemvichian et al., 2005).
Safety And Hazards
properties
IUPAC Name |
methyl 2,3,4-trimethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-13-8-6-5-7(11(12)16-4)9(14-2)10(8)15-3/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUKTYILRUMKBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552949 | |
Record name | Methyl 2,3,4-trimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,4-trimethoxybenzoate | |
CAS RN |
6395-18-2 | |
Record name | Methyl 2,3,4-trimethoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10552949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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